Cloprednol is a synthetic glucocorticoid, a class of corticosteroids that are structurally similar to cortisol, a hormone naturally produced by the adrenal glands. [] Cloprednol is a short-acting corticosteroid. [] In scientific research, Cloprednol serves as a valuable tool for investigating glucocorticoid receptor interactions, studying the hypothalamic-pituitary-adrenal (HPA) axis function, and understanding the metabolic effects of corticosteroids. [, ]
Cloprednol is derived from natural corticosteroids but has been modified to enhance its pharmacological profile. It falls under the classification of synthetic glucocorticoids, which are designed to mimic the effects of naturally occurring hormones produced by the adrenal cortex. These compounds are characterized by their ability to bind to glucocorticoid receptors, leading to various biological effects such as anti-inflammatory action, immunosuppression, and metabolic regulation.
The synthesis of Cloprednol involves several chemical reactions that typically include the modification of steroidal structures. A common method for synthesizing Cloprednol involves:
The detailed synthetic pathway can vary based on the desired formulation and specific application of Cloprednol .
The molecular formula of Cloprednol is , indicating it contains 21 carbon atoms, 29 hydrogen atoms, one chlorine atom, and four oxygen atoms. Its structure features a steroid backbone with specific functional groups that confer its glucocorticoid properties.
The stereochemistry of Cloprednol plays a crucial role in its biological activity, influencing how effectively it interacts with glucocorticoid receptors .
Cloprednol undergoes various chemical reactions that can modify its structure and activity:
These reactions are essential for developing new formulations or derivatives with improved therapeutic profiles .
Cloprednol exerts its effects primarily through:
The pharmacodynamics of Cloprednol suggest a rapid onset of action due to its efficient receptor binding and subsequent gene regulation .
Cloprednol exhibits several notable physical and chemical properties:
These properties influence its formulation as a pharmaceutical agent and dictate storage conditions to maintain efficacy .
Cloprednol is utilized in various clinical settings due to its potent anti-inflammatory and immunosuppressive effects:
Research continues into optimizing Cloprednol's formulations to enhance bioavailability and therapeutic effectiveness .
Cloprednol emerged in the 1970s as a synthetic glucocorticoid developed through strategic modifications of the cortisol structure. Its design aimed to optimize anti-inflammatory potency while minimizing mineralocorticoid activity—a common limitation of early corticosteroids. Pharmacokinetic studies in healthy volunteers established its distinctive profile: a short plasma half-life of 1.8–2.7 hours and nonlinear plasma protein binding that influenced its free fraction dynamics. Oral clearance (CL/F) ranged between 15–22 L/h, necessitating conversion to unbound concentrations for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling [1].
Mechanistically, Cloprednol exhibited high specificity for the glucocorticoid receptor (GR). In vitro analyses demonstrated its ability to translocate the GR complex to the nucleus, modulating transcription of anti-inflammatory genes (transactivation) and suppressing pro-inflammatory cytokines (transrepression). This dual action inhibited lymphocyte and granulocyte migration more effectively than earlier corticosteroids. Integrated PK/PD modeling linked unbound Cloprednol concentrations to immunomodulatory effects, with E50 values (concentration for 50% maximal effect) of 3.6–4.7 ng/mL for granulocytes and 1.2–4.6 ng/mL for lymphocytes. These values aligned closely with its documented GR binding affinity [1] [2].
Table 1: Key Pharmacokinetic Parameters of Cloprednol
Parameter | Range | Notes |
---|---|---|
Plasma Half-life | 1.8–2.7 hours | Shorter for unbound fraction |
Oral Clearance (CL/F) | 15–22 L/h | Dose-dependent (2.5–15 mg doses) |
E50 (Lymphocytes) | 1.2–4.6 ng/mL | Unbound concentration |
E50 (Granulocytes) | 3.6–4.7 ng/mL | Unbound concentration |
Cloprednol’s clinical development prioritized severe asthma, particularly in steroid-dependent pediatric populations. A landmark 1979 study of 17 children switched from prednisone to Cloprednol revealed significant improvements:
A comparative 6-week trial established Cloprednol’s superiority over alternate-day prednisolone in children with severe asthma. Patients receiving daily Cloprednol showed fewer asthma attacks, lower bronchodilator use, and better lung function metrics—positioning it as a viable alternative for refractory cases [4].
Though asthma remained its primary indication, Cloprednol received regulatory approval for inflammatory rheumatic diseases in multiple markets. Its short half-life and reduced mineralocorticoid activity (compared to prednisone) offered theoretical advantages for chronic inflammatory conditions. However, robust clinical trial data in rheumatoid arthritis or related disorders remained limited compared to its asthma applications. Post-marketing observations noted utility in managing acute flares, but formal comparative studies against established therapies (e.g., prednisolone, methylprednisolone) were sparse [7] [8].
Table 2: Clinical Efficacy of Cloprednol in Pediatric Asthma Trials
Outcome Measure | Improvement with Cloprednol | Study Duration |
---|---|---|
Pulmonary Symptom Scores | Significant reduction (p<0.01) | 1 year [3] |
FEV₁/FVC/PEFR | Afternoon values significantly higher (p<0.05) | 6 weeks [4] |
HPA Axis Function | Improved cortisol response to ACTH challenge | 1 year [3] |
Asthma Exacerbations | Reduced vs. alternate-day prednisolone | 6 weeks [4] |
Cloprednol achieved market authorization in several European and North American countries under brand names including Cloprex® and Prednol® during the 1980s–1990s [2]. Its initial adoption targeted steroid-dependent asthma patients, particularly children requiring daily systemic corticosteroids. However, its commercial trajectory faced significant challenges:
By the 2010s, Cloprednol was discontinued in major markets due to declining prescriptions and absence of novel formulations. Its legacy persists primarily in historical contexts:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9